molecular formula C22H17F3N4O B11696541 N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11696541
M. Wt: 410.4 g/mol
InChI Key: VUHBFOBVIYJTKD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-ethylbenzaldehyde and trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a candidate for cancer research .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes makes it a potential candidate for the development of anti-cancer drugs .

Industry

In the industry, this compound is used in the development of new materials with unique optical and electronic properties. Its fluorophore characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes, particularly cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.

Uniqueness

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds.

Properties

Molecular Formula

C22H17F3N4O

Molecular Weight

410.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H17F3N4O/c1-2-14-8-10-16(11-9-14)26-21(30)18-13-20-27-17(15-6-4-3-5-7-15)12-19(22(23,24)25)29(20)28-18/h3-13H,2H2,1H3,(H,26,30)

InChI Key

VUHBFOBVIYJTKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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